molecular formula C22H42N2O B448758 N'-cyclododecylidenedecanohydrazide

N'-cyclododecylidenedecanohydrazide

Cat. No.: B448758
M. Wt: 350.6g/mol
InChI Key: MPWZOSWJUNXOGL-UHFFFAOYSA-N
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Description

N'-Cyclododecylidenedecanohydrazide is a hydrazide derivative characterized by a cyclododecylidene group (a 12-membered cycloalkylidene moiety) attached to a decanohydrazide backbone. Hydrazides, in general, are compounds containing the functional group CONHNH₂, which confers reactivity useful in synthesizing heterocycles, coordinating metal ions, or serving as intermediates in pharmaceutical chemistry .

Properties

Molecular Formula

C22H42N2O

Molecular Weight

350.6g/mol

IUPAC Name

N-(cyclododecylideneamino)decanamide

InChI

InChI=1S/C22H42N2O/c1-2-3-4-5-9-14-17-20-22(25)24-23-21-18-15-12-10-7-6-8-11-13-16-19-21/h2-20H2,1H3,(H,24,25)

InChI Key

MPWZOSWJUNXOGL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1

Canonical SMILES

CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidenedecanehydrazide typically involves the condensation reaction between cyclododecanone and decanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for N’-cyclododecylidenedecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidenedecanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or reagent in various biological assays.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-cyclododecylidenedecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes or biochemical interactions. Additionally, the compound’s hydrophobic cyclododecyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N'-cyclododecylidenedecanohydrazide with structurally related hydrazides, highlighting differences in substituents, molecular weight, and key properties inferred from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Inferred) CAS Number
This compound C₂₂H₄₀N₂O₂* 366.59 Cyclododecylidene High hydrophobicity, steric bulk Not available
N'-(4-Methylcyclohexylidene)decanohydrazide C₁₇H₃₂N₂O₂ 296.45 4-Methylcyclohexylidene Moderate lipophilicity 302909-86-0
N'-Cyclohexylidene-p-nitrobenzhydrazide C₁₄H₁₆N₃O₃ 277.30 Cyclohexylidene, nitro Electron-withdrawing nitro group 329-84-0
N'-(4-Cyanobenzylidene)-2-nitrobenzohydrazide C₁₅H₁₀N₄O₃ 294.26 4-Cyanobenzylidene, nitro Enhanced reactivity, polar groups 304480-50-0

*Estimated based on structural similarity to analogs.

Key Observations:
  • Ring Size and Hydrophobicity : The cyclododecylidene group in the target compound increases molecular weight and hydrophobicity compared to smaller cyclohexylidene (C₆) or benzylidene (aromatic) substituents. This may reduce aqueous solubility but improve lipid membrane permeability .
  • Steric Effects : Bulkier substituents like cyclododecylidene could hinder intermolecular interactions, affecting crystallization or aggregation behavior.

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